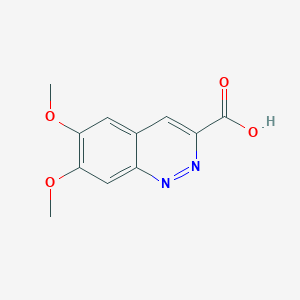
6,7-Dimethoxycinnoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photoinduced C-F Bond Cleavage
A study investigated the photochemistry of some fluorinated 7-amino-4-quinolone-3-carboxylic acids, revealing insights into the generation of aryl cations in solution, which is related to the phototoxicity of these drugs. This research demonstrates the potential of photoinduced reactions for understanding the behavior of fluorinated compounds under light exposure, offering a path for designing photostable compounds (Fasani et al., 1999).
Synthesis of Quinoline Derivatives
Another study presented a novel and efficient method for synthesizing 9,10-Dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one and its derivatives via intramolecular Friedel-Crafts acylation. This method offers good yields and environmentally friendly characteristics, providing a new route for creating quinoline and related azaheterocycle libraries, which could be useful in drug discovery and material science (Yang et al., 2013).
Antileukemic Activity of Pyrrolizine Derivatives
Research on the synthesis and evaluation of antileukemic activity of certain pyrrolizine derivatives showed promising results against leukemia, highlighting the importance of structural modification in enhancing the therapeutic potential of chemical compounds. These findings contribute to the development of new antileukemic agents with improved efficacy (Ladurée et al., 1989).
Antimicrobial Activity of Quinoxaline Carboxylic Acid Derivatives
A study synthesized novel quinoxaline carboxylic acid derivatives and tested them for antimicrobial activities. The research aimed to explore the antimicrobial potency of these derivatives, contributing to the search for new antimicrobial agents. This work underscores the role of chemical synthesis in developing compounds with potential applications in combating microbial infections (El-Gaby et al., 2002).
Synthesis of Potential Camptothecin Intermediate
A study focused on the synthesis of a potential intermediate for camptothecin, a compound known for its anticancer properties. The research provides a pathway for synthesizing complex molecules that could be pivotal in the development of new cancer therapies, demonstrating the significance of synthetic chemistry in drug development (Kametani et al., 1973).
特性
IUPAC Name |
6,7-dimethoxycinnoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-9-4-6-3-8(11(14)15)13-12-7(6)5-10(9)17-2/h3-5H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTKNSLLXQBHGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N=N2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2367913.png)
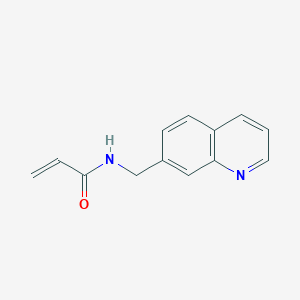
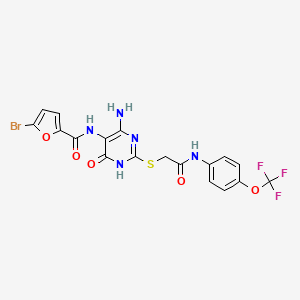
![N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367919.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2367920.png)
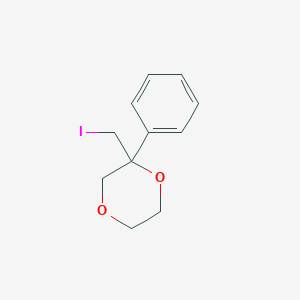
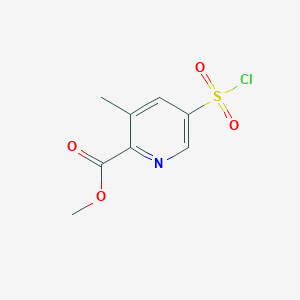
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2367924.png)
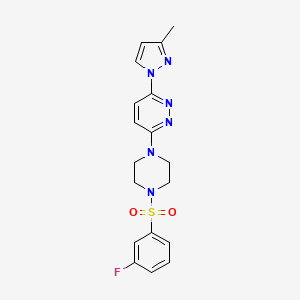
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2367927.png)
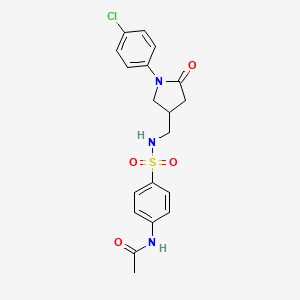
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2367931.png)
![9-(4-ethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367933.png)